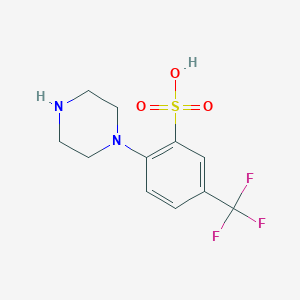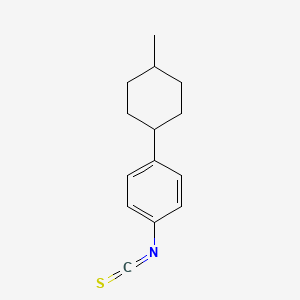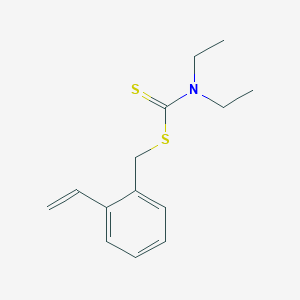![molecular formula C18H18S B14284280 1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) CAS No. 138305-73-4](/img/structure/B14284280.png)
1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) is an organic compound with a complex structure that includes a sulfanediyl group linking two methylene groups, each of which is connected to an ethenylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) typically involves the reaction of sulfanediyl bis(methylene) with ethenylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts include transition metal complexes, which help in the activation of the ethenyl groups for the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The purification of the final product is achieved through techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) exerts its effects involves its interaction with various molecular targets. The ethenyl groups can participate in polymerization reactions, while the sulfanediyl group can interact with nucleophiles or electrophiles. The benzene rings provide a stable framework that can undergo further functionalization.
Comparison with Similar Compounds
Similar Compounds
1,1’-[Sulfanediylbis(methylene)]bis(2,5-dimethylbenzene): Similar structure but with methyl groups on the benzene rings.
1,1’-[Sulfinylbis(methylene)]bis(benzene): Contains a sulfinyl group instead of a sulfanediyl group.
Uniqueness
1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) is unique due to the presence of ethenyl groups, which provide additional reactivity compared to similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
CAS No. |
138305-73-4 |
|---|---|
Molecular Formula |
C18H18S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-ethenyl-2-[(2-ethenylphenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C18H18S/c1-3-15-9-5-7-11-17(15)13-19-14-18-12-8-6-10-16(18)4-2/h3-12H,1-2,13-14H2 |
InChI Key |
LBCXGLRKKSUFDP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CSCC2=CC=CC=C2C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)


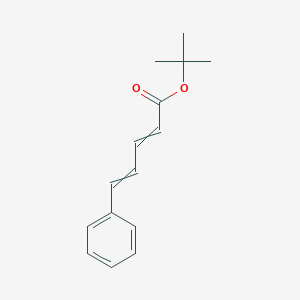
![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
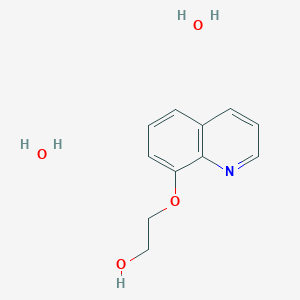

![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
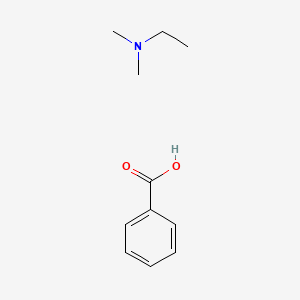
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)

